molecular formula C10H7NNa2O6S2 B7822471 Sodium 8-aminonaphthalene-1,6-disulphonate CAS No. 6967-48-2

Sodium 8-aminonaphthalene-1,6-disulphonate

Cat. No.: B7822471
CAS No.: 6967-48-2
M. Wt: 347.3 g/mol
InChI Key: GAEJRPAVSJPGAS-UHFFFAOYSA-L
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Description

Overview of Naphthalenesulfonate Chemistry and Significance in Industrial and Academic Contexts

Naphthalenesulfonates are a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon, through the process of sulfonation. This chemical modification introduces sulfonic acid (-SO3H) groups onto the naphthalene ring, significantly altering its physical and chemical properties, most notably increasing its water solubility. The position and number of sulfonate groups, along with other substituents on the naphthalene core, give rise to a vast array of compounds with diverse applications. wikipedia.org

In an industrial context, naphthalenesulfonates are of paramount importance. Alkylnaphthalene sulfonates, for instance, are widely used as superplasticizers in concrete formulations. wikipedia.org They act as water reducers, enhancing the flowability and workability of concrete, which allows for the production of high-strength and high-performance concrete with lower water-to-cement ratios. wikipedia.orgalphachem.biz Furthermore, these compounds serve as dispersing agents in various industries, including textiles, agriculture, and ceramics. alphachem.biz In the textile industry, they ensure the uniform distribution of dyes and pigments, improving colorfastness and brightness. alphachem.biz In agriculture, they aid in the dispersion of pesticides and fertilizers. alphachem.biz Naphthalenesulfonates are also key intermediates in the synthesis of a wide range of dyes and pigments.

From an academic research perspective, naphthalenesulfonates are valuable subjects of study due to their interesting molecular structures and versatile reactivity. Researchers explore their synthesis, spectroscopic properties, and potential applications in areas such as fluorescent probes and analytical reagents. The ability to introduce various functional groups onto the naphthalenesulfonate scaffold allows for the fine-tuning of their properties for specific research purposes.

Importance of Amino-Substituted Naphthalenesulfonic Acids as Synthetic Precursors and Functional Molecules

Among the various derivatives of naphthalenesulfonic acids, those bearing an amino (-NH2) group, known as aminonaphthalenesulfonic acids, hold a special place in synthetic and materials chemistry. wikipedia.org These compounds are bifunctional, possessing both the acidic sulfonate group and the basic amino group, which imparts them with unique chemical characteristics.

Aminonaphthalenesulfonic acids are crucial synthetic precursors, particularly in the dye industry. They serve as foundational building blocks for the production of a multitude of azo dyes. wikipedia.orgwikipedia.org The specific isomer of the aminonaphthalenesulfonic acid used, defined by the relative positions of the amino and sulfonic acid groups, dictates the final color and properties of the resulting dye. wikipedia.org For example, 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) is a precursor to several food and acid dyes. wikipedia.org

Beyond their role as dye intermediates, aminonaphthalenesulfonic acids and their derivatives are functional molecules in their own right. Some have been investigated for their fluorescent properties, making them useful as probes in biological studies. nih.gov For instance, 8-anilinonaphthalene-1-sulfonic acid (ANS), derived from an aminonaphthalenesulfonic acid, is a well-known fluorescent probe that binds to hydrophobic pockets in proteins. nih.gov The versatility of these compounds also extends to their use in the synthesis of pharmaceuticals and other specialty chemicals. The ability to substitute the amino group allows for the creation of a wide range of derivatives with tailored functionalities. wikipedia.org

Specific Research Focus on Sodium 8-Aminonaphthalene-1,6-disulphonate: Structural Features and Research Relevance

Within the large family of aminonaphthalenesulfonic acids, this compound has garnered specific research interest due to its distinct structural features. This compound, also known as Amino-Epsilon acid, possesses an amino group at the 8-position and two sulfonate groups at the 1- and 6-positions of the naphthalene ring. glentham.comnih.gov This particular arrangement of functional groups influences its chemical reactivity and potential applications.

The presence of two sulfonate groups imparts high water solubility to the molecule. The relative positions of the amino and sulfonate groups are crucial in determining its utility as a dye intermediate. The CAS number for the acid form is 129-91-9, and its molecular formula is C10H9NO6S2. glentham.comnih.gov The sodium salt has the molecular formula C10H7NNa2O6S2 and a molecular weight of 347.28 g/mol . chemnet.com

Research relevance for this compound primarily stems from its role as a key intermediate in the synthesis of azo dyes. The specific positioning of the amino and disulfonate groups allows for the creation of dyes with specific color and fastness properties. While it is not as extensively studied for its own functional properties as some other naphthalenesulfonic acid derivatives, its importance as a building block in the chemical industry remains significant.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;8-aminonaphthalene-1,6-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEJRPAVSJPGAS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-48-2
Record name Sodium 8-aminonaphthalene-1,6-disulphonate
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Record name Sodium 8-aminonaphthalene-1,6-disulphonate
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Synthetic Methodologies for 8 Aminonaphthalene 1,6 Disulphonic Acid and Its Sodium Salt

Strategies for Naphthalene (B1677914) Sulfonation to Yield Disulfonated Intermediates

The functionalization of naphthalene through sulfonation is a foundational step in the synthesis of many complex derivatives. Unlike many other electrophilic aromatic substitutions, sulfonation is reversible, a characteristic that is exploited to control the isomeric composition of the products. stackexchange.com The regioselectivity of the reaction is highly dependent on the reaction temperature.

At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid (α-product). wordpress.com This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control. The initially formed α-product can revert to naphthalene and then reform as the more stable naphthalene-2-sulfonic acid (β-product). wordpress.com The greater stability of the β-isomer is attributed to the reduction of steric strain, as the bulky sulfonic acid group at the C-1 position experiences an unfavorable 1,8-peri interaction with the hydrogen atom at C-8. stackexchange.comwordpress.com

To achieve disubstitution, the monosulfonated naphthalene is subjected to further sulfonation. The position of the second sulfonic acid group is directed by the first. The introduction of a second sulfonic acid group generally requires more forcing conditions, such as the use of oleum (B3057394) (sulfur trioxide in sulfuric acid). The synthesis of naphthalene-1,6-disulfonic acid, a key intermediate for the target compound, can be achieved through controlled sulfonation pathways.

Sulfonation ConditionPredominant ProductControl TypeRationale
Concentrated H₂SO₄, ~80°CNaphthalene-1-sulfonic acidKineticLower activation energy for α-attack. wordpress.com
Concentrated H₂SO₄, ~160°CNaphthalene-2-sulfonic acidThermodynamicβ-product is sterically more stable. stackexchange.comwordpress.com
Oleum, varied conditionsNaphthalene disulfonic acidsN/AStronger sulfonating agent required for multiple substitutions.

Introduction of Amino Functionality and Regioselectivity Considerations for Aminonaphthalenesulfonic Acids

The introduction of an amino group onto the naphthalenesulfonic acid backbone is typically accomplished through an indirect route involving nitration followed by reduction. This is a common and well-established method in the synthesis of aromatic amines.

Nitration : The disulfonated naphthalene intermediate is treated with a nitrating agent, usually a mixture of nitric acid and sulfuric acid. The existing sulfonic acid groups are strongly deactivating and meta-directing. However, in the fused ring system of naphthalene, the directing effects are more complex. For a naphthalene-1,6-disulfonic acid, nitration is directed to one of the available activated positions, with the C-8 position being a potential site for substitution.

Reduction : The resulting nitronaphthalenedisulfonic acid is then reduced to the corresponding aminonaphthalenedisulfonic acid. A common method for this reduction on an industrial scale is the Béchamp reduction, which uses iron filings in an acidic medium.

The regioselectivity of these steps is crucial. In the synthesis of related compounds, such as 1-aminonaphthalene-4-sulfonic acid (naphthionic acid), sulfonation can be performed on 1-aminonaphthalene, where the reaction conditions are optimized to favor substitution at the C-4 position. google.com For 2-aminonaphthalene, the position of sulfonation is also highly dependent on temperature, yielding different isomers at low versus high temperatures. These examples highlight that the order of reactions (sulfonation then nitration/reduction, or amination then sulfonation) and the precise conditions are determinant factors for the final isomeric product.

Targeted Synthesis of 8-Aminonaphthalene-1,6-disulphonic Acid and Subsequent Salt Formation to Sodium 8-aminonaphthalene-1,6-disulphonate

The synthesis of 8-aminonaphthalene-1,6-disulphonic acid, also known as Epsilon acid, is a specific example of the strategies outlined above. nih.gov A plausible synthetic route begins with naphthalene and proceeds through controlled sulfonation and nitration steps.

A related industrial process for producing 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) starts with the trisulfonation of naphthalene to yield naphthalene-1,3,6-trisulfonic acid. This is followed by nitration and subsequent reduction. google.com A similar pathway can be envisioned for Epsilon acid. The synthesis often starts with the sulfonation of naphthalene to achieve a disubstituted intermediate, followed by nitration and reduction.

A documented laboratory preparation involves the treatment of 1-naphthylamine-3,8-disulfonic acid with sodium hydroxide (B78521). prepchem.com The synthesis of the precursor itself, 1-naphthylamine-3,8-disulfonic acid, would follow the general principles of sulfonating 1-naphthylamine.

The final step in producing the target compound is the formation of the sodium salt. This is a straightforward acid-base reaction where the acidic 8-aminonaphthalene-1,6-disulphonic acid is neutralized with a suitable sodium base, such as sodium hydroxide or sodium carbonate, in an aqueous solution. prepchem.com The resulting sodium salt often has greater stability and is the common commercial form.

Key Synthetic Steps:

StepReactionReagentsPurpose
1DisulfonationNaphthalene, Oleum (H₂SO₄ + SO₃)Introduction of two sulfonic acid groups onto the naphthalene ring.
2NitrationNaphthalenedisulfonic acid, HNO₃/H₂SO₄Introduction of a nitro group at a specific position (e.g., C-8).
3ReductionNitronaphthalenedisulfonic acid, Fe/H⁺Conversion of the nitro group to an amino group.
4Salt Formation8-Aminonaphthalene-1,6-disulphonic acid, NaOHConversion of the sulfonic acid to its more stable sodium salt. prepchem.com

Derivatization Pathways for this compound and Analogues for Specific Research Applications

The primary amino group of this compound and its analogues is a versatile functional handle for further chemical modification. These derivatization reactions are used to create molecules with specific properties, particularly for applications as fluorescent probes and dye intermediates.

One significant derivatization pathway is reductive amination . The amino group can react with the reducing end of carbohydrates (aldehydes or ketones) to form a Schiff base. sigmaaldrich.com This intermediate is then reduced, typically with sodium cyanoborohydride, to form a stable secondary amine linkage. This method is widely used to attach fluorescent labels like 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) to oligosaccharides for analysis by capillary electrophoresis and mass spectrometry. sigmaaldrich.comnih.gov

Another important pathway is the Ullmann condensation or coupling reaction . This reaction involves the coupling of the amino group with an aryl halide, catalyzed by copper, to form a new carbon-nitrogen bond. nih.gov This method has been used to synthesize a variety of N-aryl derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS). Microwave-assisted Ullmann conditions have been shown to be efficient for this transformation, allowing for the synthesis of a library of ANS derivatives with diverse electronic properties and fluorescent behaviors. nih.govacs.org These derivatives are valuable tools for studying protein folding and membrane structures due to their environmentally sensitive fluorescence. nih.gov

The derivatization can significantly alter the spectral properties of the parent molecule, leading to changes in absorption and emission maxima, as well as quantum yields. nih.govacs.org

Examples of Derivatization on Related Naphthalenesulfonic Acids:

Parent CompoundDerivatization ReactionReagentsProduct ClassApplication
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS)Reductive AminationOligosaccharides, NaCNBH₃Fluorescently-labeled carbohydratesOligosaccharide sequencing and analysis. sigmaaldrich.comnih.gov
8-Chloro-1-naphthalenesulfonic acidUllmann CouplingAniline (B41778), Cu⁰ catalyst8-Anilinonaphthalene-1-sulfonic acid (ANS)Fluorescent probe for hydrophobic sites in proteins. nih.gov
8-Anilinonaphthalene-1-sulfonic acid (ANS)Ullmann CouplingSubstituted Aryl Halides, Cu⁰N-Aryl ANS DerivativesProbes with tailored fluorescent properties. nih.govacs.org

Mechanistic Investigations of Chemical Transformations Involving Sodium 8 Aminonaphthalene 1,6 Disulphonate Derivatives

Reaction Mechanisms of the Naphthalene (B1677914) Core and Its Functional Groups

The reactivity of the 8-aminonaphthalene-1,6-disulphonate system is governed by the interplay of the aromatic naphthalene core and its substituents: an electron-donating amino group (-NH₂) and two electron-withdrawing sulfonic acid groups (-SO₃H). The naphthalene core itself can undergo oxidation to form a radical cation, which is often a key intermediate in its transformation pathways. rsc.org For instance, the oxidation of naphthalene by ceric ammonium (B1175870) sulfate (B86663) proceeds through the formation of a naphthalene radical cation in the rate-limiting step. rsc.org Similarly, oxidation with potassium permanganate (B83412) in an acidic medium also involves the naphthalene ring system, ultimately yielding phthalic acid. researchgate.net

The functional groups significantly modulate this inherent reactivity. The amino group is a powerful activating group, directing electrophiles primarily to the ortho and para positions. Conversely, the sulfonic acid groups are deactivating and meta-directing. The presence of both types of groups on the same ring system creates a complex substitution pattern. In reactions like hydroxylation with peroxodisulphate, the position of the incoming group is heavily influenced by the existing substituents. For example, in 1-amino-4-naphthalene sulphonic acid, hydroxylation occurs at the ortho-position relative to the amino group.

Intramolecular Acyl Transfer Processes in Aminonaphthalenesulfonate Derivatives

Intramolecular acyl transfer, also known as an acyl shift, is a significant rearrangement reaction that can occur in derivatives of aminonaphthalenesulfonates, particularly those containing both amino and hydroxyl functionalities. nih.gov This process typically involves the migration of an acyl group between an oxygen and a nitrogen atom (O-N intramolecular acyl migration) and proceeds under mild aqueous conditions. nih.govnih.gov

This reaction has been extensively studied in peptide chemistry and has found applications in medicinal chemistry for creating prodrugs. nih.govresearchgate.net For a derivative of 8-aminonaphthalene-1,6-disulphonate, if the amino group were acylated and a hydroxyl group were present on the molecule, a similar pH-dependent equilibrium between the N-acyl and O-acyl isomers could be established. This rearrangement is a critical consideration in the synthesis and stability of complex derivatives, as the migration can affect the compound's chemical and biological properties. nih.gov

Oxidative Transformation Kinetics and Mechanisms, including Peroxodisulphate Reactions of Naphthalene Sulfonic Acid Derivatives

The oxidation of naphthalene sulfonic acid derivatives by strong oxidizing agents like potassium peroxodisulphate (S₂O₈²⁻) has been a subject of detailed kinetic and mechanistic studies. These reactions typically result in the hydroxylation of the naphthalene ring. The mechanism of oxidation can vary depending on the specific substrate. For instance, the oxidation of 1-amino-4-naphthalene sulphonic acid (ANS) is proposed to proceed through an inner-sphere electron transfer, where the intramolecular electron transfer within a precursor complex is the rate-determining step. In contrast, the oxidation of other derivatives like chromotropic acid may follow an outer-sphere mechanism.

A key reactive intermediate generated from the redox activation of peroxodisulphate is the sulphate radical ion (SO₄⁻•). The presence of radicals in these reactions has been confirmed by the polymerization of monomers like acrylonitrile (B1666552) when added to the reaction mixture. The kinetics of these oxidations are influenced by the reaction medium; for example, the rate of oxidation for both chromotropic acid and ANS decreases as the content of methanol (B129727) in a methanol-water solvent mixture increases. This hydroxylation reaction, often referred to as the Elbs reaction, is governed by the directing effects of the substituents already on the ring, with the incoming hydroxyl group typically favoring the para position, or the ortho position if para is blocked.

Table 1: Thermodynamic Activation Parameters for the Oxidation of Naphthalene Sulfonic Acid Derivatives

This table would be populated with specific kinetic data from experimental studies, such as enthalpy and entropy of activation, which were noted as calculated in the source literature but for which specific values were not provided in the abstract.

Derivative Activation Parameter Value
1-Amino-4-naphthalene sulphonic acid (ANS) ΔH‡ (Enthalpy of Activation) Data not available in snippet
1-Amino-4-naphthalene sulphonic acid (ANS) ΔS‡ (Entropy of Activation) Data not available in snippet
Chromotropic Acid (CTA) ΔH‡ (Enthalpy of Activation) Data not available in snippet

Electrochemical Polymerization Mechanisms and Oligomerization Studies of Aminonaphthalenesulfonates

Aminonaphthalenesulfonates can undergo electrochemical oxidative polymerization to form electroactive, water-soluble polymeric materials. researchgate.net The general mechanism for this process involves three main steps:

Monomer Oxidation : The process is initiated by the oxidation of the monomer at the anode, leading to the formation of reactive radical cations. researchgate.net

Oligomerization : These radical cations then couple to form soluble oligomers in the diffusion layer near the electrode surface. researchgate.net Studies on related compounds have identified oligomers ranging from 8-mers to 12-mers as predominant species. researchgate.net

Polymer Deposition : Finally, these oligomers deposit onto the electrode surface, forming a polymer film. researchgate.net

For aminonaphthalenesulfonate derivatives, spectroscopic analysis combined with quantum chemical calculations has revealed that N-C2 coupling reactions are a dominant linkage type. researchgate.net Furthermore, the formation of phenazine (B1670421) rings within a ladder-structured polymer has been observed, which contributes to the material's properties. researchgate.net The growth and quality of the polymer film are dependent on reaction conditions such as the applied potential, pH, and temperature. researchgate.net However, the polymerization process can also lead to electrode fouling, where the formed polymer is insulating and prevents further reaction, which can limit applications in continuous sensing. mdpi.com

Nucleophilic Reactions and Coupling Chemistry of the Aminonaphthalene Moiety

The aminonaphthalene moiety can participate in various nucleophilic reactions and coupling chemistries. A prominent example is the nucleophilic aromatic substitution (SₙAr) reaction, where a nucleophile replaces a leaving group on the aromatic ring. The classical SₙAr mechanism proceeds in two steps, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This pathway is favored when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orgnih.gov

A highly effective method for forming C-N bonds with the aminonaphthalene core is the Ullmann coupling reaction. A microwave-assisted, copper(0)-catalyzed Ullmann reaction has been developed to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.gov This reaction couples an aryl amine with 8-chloronaphthalene-1-sulfonic acid. The reaction proceeds under relatively mild conditions in an aqueous phosphate (B84403) buffer. nih.gov The yields are generally good and are influenced by the electronic nature of the substituents on the aniline (B41778) nucleophile. Electron-donating groups on the aniline tend to give higher yields, while electron-withdrawing groups result in lower yields. nih.gov A notable side reaction is the hydrolysis of the starting material to form 8-hydroxynaphthalene-1-sulfonic acid. nih.gov

In other systems, such as 1-dialkylamino-2,4-dinitronaphthalenes, the dialkylamino group itself can be readily replaced by primary amines in a facile amine-amine exchange, demonstrating another facet of nucleophilic substitution on the naphthalene ring. rsc.org

Table 2: Yields of ANS Derivatives via Microwave-Assisted Ullmann Coupling nih.gov

Advanced Spectroscopic and Analytical Characterization of Sodium 8 Aminonaphthalene 1,6 Disulphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Substituted Naphthalenesulfonates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of naphthalenesulfonate derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the position of substituents on the naphthalene (B1677914) ring, and the connectivity of atoms.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the aromatic protons are highly informative. The substitution pattern on the naphthalene ring system creates distinct electronic environments for the remaining protons, leading to characteristic signals. For instance, protons on the same ring as the electron-withdrawing sulfonate groups will resonate at a different frequency compared to those on the ring with the electron-donating amino group. Data from related compounds, such as 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt and Sodium 8-(Phenylamino)naphthalene-1-sulfonate, demonstrate that aromatic protons typically appear in the range of δ 6.8–8.3 ppm. chemicalbook.comnih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton correlations, helping to assign signals to specific positions on the ring structure. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the attached functional groups. The carbon atoms bearing the sulfonate groups (C-S) and the amino group (C-N) show distinct resonances, as do the other aromatic carbons. nih.govnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although for this class of compounds, it primarily helps in identifying the protonated aromatic carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Aminonaphthalenesulfonate Derivatives This table presents example data from structurally similar compounds to illustrate typical chemical shift ranges.

Compound Nucleus Chemical Shift (ppm) Solvent Reference
Sodium 8-(Phenylamino)naphthalene-1-sulfonate ¹H 6.82–8.22 D₂O nih.gov
¹³C 116.33–145.05 D₂O nih.gov
8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt ¹H 7.259–7.939 DMSO-d₆ chemicalbook.com
2-(n-alkylamino)-naphthalene-1,4-diones ¹H Varies with alkyl chain and substituents - nih.gov
¹³C Varies with alkyl chain and substituents - nih.gov

Note: Chemical shifts are dependent on the solvent, concentration, and specific substitution pattern of the molecule. sigmaaldrich.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the characteristic functional groups present in Sodium 8-aminonaphthalene-1,6-disulphonate.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Key vibrational modes for this compound include:

N-H Stretching: The primary amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonate group (-SO₃⁻) exhibits strong, characteristic asymmetric and symmetric stretching bands, usually found between 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring's C-H bonds appear above 3000 cm⁻¹, while C=C stretching bands are observed in the 1400-1600 cm⁻¹ region.

A study on the related 2-amino-1-naphthalenesulfonic acid utilized FT-IR and FT-Raman spectroscopy to provide a comprehensive analysis of its vibrational properties. spectroscopyonline.com The NIST Chemistry WebBook also contains a reference IR spectrum for 1-Amino-8-naphthol-3,6-disulfonic acid, which shares key functional groups. nist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the aromatic ring and the sulfonate groups are typically strong, aiding in a complete functional group analysis. spectroscopyonline.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Characteristics

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule, which are highly dependent on the conjugated π-electron system of the naphthalene core and its substituents.

UV-Vis absorption spectra of naphthalenesulfonate derivatives are characterized by strong absorption bands in the UV region, arising from π→π* transitions within the aromatic system. researchgate.net The presence of an amino group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maximum compared to unsubstituted naphthalene.

Many aminonaphthalenesulfonates are highly fluorescent, a property that is exploited in various applications. semanticscholar.org The fluorescence arises from the emission of light as the molecule returns from an excited electronic state to the ground state. The wavelengths of maximum excitation (λex) and emission (λem) are key characteristics. For example, the closely related 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) exhibits fluorescence with an excitation maximum around 356 nm and an emission maximum at 512 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0). sigmaaldrich.com The large Stokes shift (the difference between excitation and emission maxima) is a notable feature of these compounds. sigmaaldrich.com The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity. nih.gov

Table 2: Fluorescence Characteristics of Related Aminonaphthalenesulfonate Derivatives

Compound Excitation Max (λex) Emission Max (λem) Conditions Reference
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) 356 nm 512 nm 0.1 M phosphate pH 7.0 sigmaaldrich.com
8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) 420 nm 500 nm 0.1 M Tris pH 7.4 sigmaaldrich.com
Various Naphthalenesulfonates Varies Varies Used for fluorescence detection in HPLC semanticscholar.orgresearchgate.net
8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Varies Varies Water and ethylene (B1197577) glycol nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis (e.g., ESI-MS, HR-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing these polar, non-volatile compounds.

In ESI-MS, the analyte is ionized directly from solution, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of operation. For sulfonated compounds, negative ion mode is often preferred, yielding strong signals for the deprotonated molecule. Due to the presence of two sulfonate groups and a sodium counter-ion, ions such as [M-H]⁻, [M-2H+Na]⁻, or [M-2Na+H]⁻ might be observed. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation of a selected precursor ion. Common fragmentation pathways for naphthalenesulfonates include the neutral loss of SO₂ or SO₃, and cleavage of the C-S bond. These fragmentation patterns help to confirm the presence and location of the sulfonate groups. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, which is crucial for confirming the identity of the compound and distinguishing it from isomers. rsc.org

Table 3: Common Ions Observed in ESI-MS of Naphthalenesulfonates

Ion Type Description Mode Reference
[M-H]⁻ Deprotonated molecule Negative nih.govnih.gov
[M-2H+Na]⁻ Deprotonated molecule with sodium adduct Negative nih.gov
[M+H]⁺ Protonated molecule Positive rsc.org
[SO₃]⁻ Sulfonate fragment Negative nih.gov
[M-SO₂H]⁻ Fragment from loss of a sulfonic acid group Negative nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, CE, Ion-Pair Chromatography)

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from isomers and other impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used method. nih.gov Due to the high polarity of naphthalenesulfonates, reversed-phase HPLC often requires the use of an ion-pairing agent in the mobile phase. This technique, known as Ion-Pair Chromatography (IPC), involves adding a counter-ion (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide for analyzing anionic sulfonates) to the mobile phase. semanticscholar.orgleidenuniv.nltechnologynetworks.com The counter-ion forms a neutral, more hydrophobic ion pair with the analyte, increasing its retention on a nonpolar stationary phase (like C18) and enabling separation. technologynetworks.comshimadzu.com Detection is commonly performed using UV or fluorescence detectors, with the latter offering high sensitivity and selectivity. semanticscholar.orgresearchgate.net

Capillary Electrophoresis (CE) is another powerful technique for separating charged species. In CE, separation is based on the differential migration of ions in an electric field. It offers high separation efficiency and is particularly useful for analyzing complex mixtures and assessing purity. sigmaaldrich.com For instance, the purity of a related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid disodium (B8443419) salt, has been determined to be ≥90% by CE. sigmaaldrich.com

Thin-Layer Chromatography (TLC) can also be utilized as a rapid and simple method for checking the purity of aminonaphthalene sulphonic acid derivatives. nih.gov

Table 4: Example Chromatographic Conditions for Naphthalenesulfonate Analysis

Technique Stationary Phase Mobile Phase / Buffer Detection Application Reference
Ion-Pair HPLC C18 or PLRP-S Acetonitrile/water with an ion-pairing agent (e.g., tetrabutylammonium bromide) and phosphate buffer Fluorescence Isomer separation and quantification semanticscholar.orgleidenuniv.nl
HPLC C18 Methanol (B129727)/aqueous phase with disodium hydrogen phosphate–sodium dihydrogen phosphate buffer and tetrabutylammonium bromide Fast-scanning fluorescence Quantification leidenuniv.nl
CE - - - Purity assessment sigmaaldrich.com
TLC Chromarod SIII Methanol-chloroform-ammonium hydroxide (B78521) (35:55:10, v/v/v) Flame ionization detection Purity check nih.gov

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-MS, CE-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. researchgate.net An LC-MS method for naphthalenesulphonates typically uses ion-pair chromatography for separation, followed by an electrospray ionization (ESI) source to introduce the separated analytes into the mass spectrometer. nih.gov This allows for the simultaneous acquisition of retention time, molecular weight, and structural (fragmentation) data for each component in a mixture. This is invaluable for identifying unknown impurities and confirming the identity of the main component in a single analysis. nih.govnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another potent hyphenated technique. It links the high-efficiency separation of CE with the detection power of MS, making it highly suitable for the analysis of complex mixtures of polar and charged compounds like aminonaphthalenesulfonates. nih.gov

Computational Approaches in the Study of Sodium 8 Aminonaphthalene 1,6 Disulphonate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties of Aminonaphthalenesulfonates

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular and electronic properties of various compounds, including aminonaphthalenesulfonates. acs.org This quantum mechanical method calculates the electronic structure of molecules to determine their ground-state properties, such as molecular geometry (bond lengths and angles), vibrational frequencies, and dipole moments. acs.org The accuracy of DFT calculations relies heavily on the choice of functionals and basis sets. acs.org

Theoretical studies on naphthalene (B1677914) and its derivatives, such as naphthalene-2-sulfonic acid, have been conducted using DFT methods like B3LYP with basis sets such as 6-311++G(d,2p). researchgate.net These studies calculate optimized geometrical parameters and global chemical reactivity descriptors, including chemical hardness, total energy, electronic chemical potential, and electrophilicity, which help predict the relative stability and reactivity of the molecules. researchgate.net

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. ajol.inforesearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For instance, DFT calculations on naphthalene have determined the HOMO-LUMO gap to be approximately 4.75 eV. ajol.info The energies of these orbitals provide insight into the molecule's ability to donate or accept electrons. ajol.info

The table below presents computed electronic properties for naphthalene, a foundational structure for aminonaphthalenesulfonates, using DFT.

Table 1: Computed Electronic Properties of Naphthalene using DFT

Property Basis Set Computed Value (eV) Reference
HOMO Energy aug-cc-pVQZ -6.13 ajol.info
LUMO Energy aug-cc-pVQZ -1.38 ajol.info

DFT is also employed to optimize molecular geometries. whiterose.ac.uk For naphthalene, the structure is known to be planar and bihexagonal with D2h symmetry. ajol.info Computational methods can accurately reproduce experimentally determined structural parameters, confirming bond lengths and angles and providing a reliable foundation for further computational analysis. acs.org

Quantum Chemical Modeling of Reaction Mechanisms and Transition States Involving Naphthalene Sulfonates

Quantum chemical modeling, particularly using DFT, provides profound insights into the complex reaction mechanisms involving naphthalene sulfonates and related compounds. These computational methods are used to map out the entire reaction pathway, identify intermediate structures, and calculate the energies of transition states, which are crucial for understanding reaction kinetics and selectivity.

A notable application of this approach is the study of the acid-catalyzed polymerization of naphthalene to form mesophase pitches, which are precursors for high-performance carbon materials. DFT calculations have elucidated a multi-step reaction mechanism for the formation of planar condensed polycyclic aromatic hydrocarbon (PAH) macromolecules from naphthalene. This process involves five principal reactions:

Protonation Reaction (PRO): The initial step where a proton from the acid catalyst attacks the naphthalene ring.

Intermolecular Electrophilic Addition Reaction (IEEA): The protonated naphthalene molecule reacts with another naphthalene molecule.

Intramolecular Electrophilic Addition Reaction (IAEA): Cyclization reactions that lead to the formation of more complex, planar structures.

Dehydrogenation Reaction (DEH): Removal of hydrogen atoms, which promotes aromatization and planarity.

Deprotonation Reaction (DEP): The final step to regenerate the catalyst and yield the neutral PAH product.

Computational studies reveal that this reaction pathway requires a significant energy input and the presence of a strong acid catalyst. By calculating the potential energy surface, researchers can identify the most favorable reaction pathways and the rate-determining steps. Molecular dynamics simulations further complement these findings by showing how the planarity of the molecules, enhanced by IAEA and DEH reactions, facilitates their orderly stacking into graphite-like structures.

Similarly, DFT has been used to investigate the mechanism of Diels-Alder reactions involving complex organometallic arene compounds. acs.org These studies show that the reaction can proceed through either a concerted, asynchronous pathway or a stepwise mechanism, depending on the electronic properties of the reactants. acs.org By locating the transition states and intermediates, the models can predict how changes in the molecular structure will affect the reaction outcome, providing a powerful tool for rational catalyst and reaction design. acs.org

In Silico Prediction of Spectroscopic Signatures for Naphthalene Compounds

Computational chemistry offers powerful tools for the in silico prediction of spectroscopic signatures, such as FT-IR, Raman, and NMR spectra, for naphthalene compounds. ajol.inforesearchgate.net These theoretical predictions are invaluable for interpreting experimental data, assigning spectral bands to specific molecular vibrations or chemical environments, and confirming molecular structures.

DFT and Hartree-Fock (HF) methods are commonly used to calculate the vibrational frequencies of molecules. researchgate.netajol.info For naphthalene, DFT calculations have been shown to reproduce experimental FT-IR spectra more accurately than HF methods because DFT better accounts for electron correlation. ajol.info The calculated spectra can identify characteristic vibrational modes, such as C-H and C-C stretching, as well as in-plane and out-of-plane bending motions. ajol.inforesearchgate.net For example, C-H stretching vibrations in the naphthalene ring are typically computed in the 3000–3100 cm⁻¹ range. researchgate.net

The table below compares theoretically computed vibrational frequencies for a naphthalene derivative with experimental FT-IR data, demonstrating the predictive power of these methods.

Table 2: Comparison of Experimental and Computed Vibrational Frequencies (cm⁻¹) for 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Vibrational Mode Experimental (FT-IR) Computed (DFT/B3LYP) Reference
C-H Stretching (Naphthalene) 3038 3078, 3063, 3053 researchgate.net
C=O Stretching 1657 1656 researchgate.net
C=C Stretching 1599 1599 researchgate.net

Computational methods are also adept at predicting NMR chemical shifts. researchgate.net Theoretical ¹³C and ¹H NMR spectra can be calculated and compared with experimental results to assign peaks to specific atoms within the molecule. For a naphthalene derivative, computed chemical shifts for hydrogen atoms were found to be in the range of 9.47 to 3.58 ppm, which aligns well with the experimental range of 8.7 to 3.9 ppm. researchgate.net

Furthermore, computational studies can elucidate the effects of intermolecular interactions on spectroscopic signatures. For instance, studies on microhydrated naphthalene have shown that the interaction with water molecules leads to diffuse band structures in the far-IR spectrum. Static DFT computations alone may not fully capture these dynamic effects, but Born-Oppenheimer Molecular Dynamics (BOMD) simulations can reveal the mobility of water over the naphthalene surface, providing a more complete explanation for the observed spectral broadening.

Computational Studies of Interactions with Substrates and Catalytic Activity (e.g., Oxygen Reduction Reaction electrocatalysis)

Computational studies, particularly DFT, are instrumental in understanding the interactions between naphthalene sulfonates and various substrates, as well as in predicting their catalytic activity. ajol.info A significant area of this research is in the field of electrocatalysis, specifically the oxygen reduction reaction (ORR), which is a critical process in fuel cells and metal-air batteries. ajol.info

Researchers have investigated composites of conducting polymers derived from various amino-naphthalene sulfonic acids (ANSAs), including 8-amino-2-naphthalene sulfonic acid (8-ANSA), with reduced graphene oxide (rGO) as metal-free electrocatalysts for the ORR. ajol.info Experimental results have shown that a composite made with poly(8-ANSA) and rGO exhibits enhanced electrocatalytic activity compared to films of rGO or the polymer alone. researchgate.netajol.info

DFT calculations have been employed to validate and explain these experimental findings. ajol.info By modeling the catalyst structures and their interaction with oxygen, these calculations can predict their catalytic prowess. DFT studies have confirmed that among several isomers (2-ANSA, 4-ANSA, 5-ANSA, and 8-ANSA), 8-ANSA is predicted to have significantly better catalytic activity for the ORR. ajol.info This predictive capability is crucial for designing and screening new, more efficient catalyst materials without the need for extensive trial-and-error synthesis and testing. ajol.info The agreement between DFT predictions and experimental observations, such as Mulliken charge distribution analysis, lends strong support to the proposed catalytic mechanisms. researchgate.net

The table below summarizes the performance of different ANSA-based composites in the ORR, highlighting the superior activity of the 8-ANSA derivative, which is supported by computational models.

Table 3: Electrocatalytic Activity of Amino-Naphthalene Sulfonic Acid (ANSA) Polymer Composites for Oxygen Reduction Reaction (ORR)

Catalyst Composite Onset Potential Shift (vs. rGO) Current Density Increase (vs. rGO) DFT Predicted Activity Ranking Reference
GC/poly(8-ANSA)/rGO > 100 mV (positive shift) 1.6 times Highest ajol.info
GC/poly(5-ANSA)/rGO Not specified Not specified Lower than 8-ANSA ajol.info
GC/poly(4-ANSA)/rGO Not specified Not specified Lower than 8-ANSA ajol.info

These computational studies provide a molecular-level understanding of why certain structures are more catalytically active, guiding the development of next-generation, non-precious metal catalysts for important energy applications. ajol.info

Molecular Dynamics Simulations for Solution-Phase Behavior and Aggregation of Naphthalene Ionic Liquids

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules in the solution phase, providing detailed information about their structure, dynamics, and aggregation properties over time. This approach is particularly useful for investigating complex systems like ionic liquids (ILs), including those based on naphthalene sulfonate anions.

Naphthalene sulfonates, which are often solids with low water solubility, can be converted into ILs by pairing them with large organic cations like imidazolium (B1220033) or pyridinium. This transformation can improve their solubility and modify their surfactant properties. MD simulations can model these systems to understand how the different components interact and organize themselves in solution.

MD simulations of ILs focus on several key aspects:

Structural Organization: Simulations can reveal the radial distribution functions between different ions, showing how cations and anions arrange around each other. In polymerized ILs, for example, simulations show that polymerization has a minor effect on the local structure but significantly slows down the system's dynamics.

Aggregation and Micelle Formation: As surfactants, naphthalene-based ILs can aggregate to form micelles in solution. MD simulations can model this self-assembly process, providing insights into the size, shape, and stability of the aggregates.

Ion Dynamics and Transport Properties: Simulations can calculate diffusion coefficients for the individual ions, revealing their mobility within the liquid. Studies have shown that adding even small amounts of water to an IL can disrupt ion association, leading to more "free" ions. This is critical for applications where ion transport is important, such as in electrolytes for batteries.

Thermodynamic Properties: MD simulations can be used to predict macroscopic physical properties like density, viscosity, and thermal conductivity. For instance, reverse non-equilibrium molecular dynamics (RNEMD) has been successfully used to calculate the density and viscosity of various ILs, with results showing good agreement with experimental data.

These computational studies provide a molecular-level picture that is often difficult to obtain through experiments alone, offering a deeper understanding of the factors that govern the behavior of naphthalene-based ILs in solution and guiding their design for specific applications, such as enhanced oil recovery or as specialized solvents.

Applications of Sodium 8 Aminonaphthalene 1,6 Disulphonate in Advanced Materials and Chemical Processes

Role as an Intermediate in the Synthesis of Azo Dyes and Reactive Dyes

Aminonaphthalenesulfonic acids are crucial intermediates in the production of azo and reactive dyes. wikipedia.org The synthesis process typically involves a two-step diazotization and coupling reaction. nih.gov In the first step, the primary aromatic amino group of an aminonaphthalenesulfonic acid is converted into a diazonium salt using nitrous acid. icrc.ac.ir This reactive diazonium salt is then coupled with a nucleophilic compound, such as another aromatic amine or a phenol, to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color. nih.govicrc.ac.ir

The specific isomer of the aminonaphthalenesulfonic acid used, along with the nature of the coupling component, determines the final color and properties of the dye. For instance, 2-Amino-1-naphthalenesulfonic acid (Tobias acid) is a key precursor for important pigments like Lithol Reds. nih.gov Similarly, 1-Aminonaphthalene-8-sulfonic acid (Peri acid) is a precursor to C.I. Acid Blue 113, and various Cleve's acids (1,6- and 1,7-isomers) are used to produce other acid dyes. wikipedia.org

Reactive dyes, which form covalent bonds with textile fibers, are also synthesized using these intermediates. The process can involve reacting the aminoazo compound, derived from an aminonaphthalenesulfonic acid, with a reactive group like a triazine. For example, a dye can be formed by reacting a coupling product with 2,4,6-trifluoro-1,3,5-triazine (TFT) or 2,4,6-trichloro-1,3,5-triazine (TCT). google.com

Table 1: Examples of Dyes Derived from Aminonaphthalenesulfonic Acid Intermediates

Intermediate Dye Class/Name Application/Note Source
2-Amino-1-naphthalenesulfonic acid (Tobias acid) C.I. Pigment Red 49 (Lithol Red) Pigment nih.gov
1-Aminonaphthalene-8-sulfonic acid (Peri acid) C.I. Acid Blue 113 Acid Dye wikipedia.org
1-Aminonaphthalene-7-sulfonic acid (1,7-Cleve's acid) C.I. Acid Black 36 Acid Dye wikipedia.org

Contributions to Superplasticizer Formulations for Construction Materials (as sulfonated naphthalene-formaldehyde condensates)

Sulfonated naphthalene-formaldehyde (SNF) condensates are high-performance superplasticizers widely used in concrete to improve its workability and strength. wotaichem.come3s-conferences.org These polymers function as dispersing agents, reducing the amount of water needed in a concrete mix while maintaining its flowability. wotaichem.com The production of SNF involves the sulfonation of naphthalene (B1677914) followed by condensation with formaldehyde. wotaichem.come3s-conferences.org

While naphthalene itself is the primary raw material, aminonaphthalenesulfonic acids can be integrated into these formulations. The presence of the amino group can modify the polymer's properties, and these compounds are structurally similar to the sulfonated naphthalene units that form the polymer backbone. The core structure, a naphthalene ring with sulfonic acid groups, provides the necessary electrostatic repulsion to disperse cement particles effectively. wotaichem.com The result is a concrete with higher strength, increased durability, and reduced water consumption by as much as 30%. e3s-conferences.org SNF superplasticizers are compatible with various types of Portland cement and are essential in large-scale infrastructure projects like dams and bridges. made-in-china.com

Table 2: Properties of Naphthalene-Based Superplasticizers

Property Benefit Typical Range Source
Water Reduction Rate Increased concrete strength and workability 15% - 25% wotaichem.com
Early Strength Enhancement Faster construction cycles 20% - 60% wotaichem.com
Compatibility Versatile use with different cement types High made-in-china.com

Development of Electrocatalytic Materials (e.g., Graphene Composites with Aminonaphthalenesulfonic Acid)

There is growing research into using metal-free catalysts for important chemical reactions, such as the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries. Composites made from reduced graphene oxide (rGO) and conducting polymers synthesized from aminonaphthalenesulfonic acids have shown significant promise as ORR electrocatalysts. researchgate.net

In one study, composites were prepared using various isomers, including 8-amino-2-naphthalene sulfonic acid (8-ANSA). researchgate.net The polymer/rGO composite films were tested for their electrocatalytic activity in an alkaline solution. The GC/poly(8-ANSA)/rGO composite demonstrated superior performance compared to materials made from rGO alone or the polymer alone. researchgate.net It exhibited a positive shift in the onset potential of more than 100 mV and a 1.6-fold increase in current density, indicating enhanced catalytic activity. researchgate.net Density functional theory (DFT) calculations supported these experimental findings, predicting that the 8-ANSA isomer would have much better catalytic activity than other tested isomers. researchgate.net This enhancement is attributed to the synergistic effects between the conducting polymer and the high-surface-area graphene, which prevents aggregation and improves charge transfer. researchgate.net

Utilization as Fluorescent Probes and Labels in Analytical and Biochemical Assays

The inherent fluorescence of the naphthalene ring system makes aminonaphthalenesulfonic acid derivatives valuable tools in analytical chemistry and biochemistry. These compounds can act as fluorescent probes to study molecular interactions and environments. For example, derivatives like 1-anilinonaphthalene-8-sulfonate (ANS) and 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) are used to probe the binding sites of proteins like serum albumin. nih.govnih.gov When these probes bind to hydrophobic sites on a protein, their fluorescence intensity increases, and the emission wavelength can shift, providing information about the binding event and the polarity of the binding site. nih.govsigmaaldrich.com

Another significant application is the fluorescent labeling of carbohydrates. sigmaaldrich.com The amino group on the naphthalene ring can react with the reducing end of a saccharide to form a Schiff base, which is then stabilized by reduction. sigmaaldrich.com This process, known as reductive amination, attaches a fluorescent tag to the carbohydrate, allowing for sensitive detection and analysis. This technique is used for oligosaccharide sequencing and to study complex carbohydrate mixtures using methods like capillary electrophoresis. sigmaaldrich.com The high Stokes shift of some of these compounds, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is particularly advantageous as it separates their emission from the natural autofluorescence of biological samples. sigmaaldrich.com

Applications as Surfactants and in Interfacial Science

The amphiphilic nature of aminonaphthalenesulfonic acids, possessing both a hydrophobic naphthalene core and hydrophilic sulfonic acid groups, allows them and their derivatives to function as surfactants. These molecules can lower the surface tension between different phases, such as oil and water.

Research has demonstrated the synthesis of sulfonated methylnaphthalene–formaldehyde condensates that act as anionic emulsifiers. ascelibrary.org These compounds were used to prepare stable asphalt (B605645) emulsions for asphalt-modified cement mortar. By modifying the condensates with molecules like polyoxyethylene octylphenol (B599344) ether, researchers could achieve acceptable hydrophilic–lipophilic balance (HLB) values, which is crucial for creating stable emulsions. ascelibrary.org These novel surfactants showed advantages over commercial SNF condensates in preparing high-stability emulsified asphalt and improving its compatibility with cement. ascelibrary.org This application highlights their role in interfacial science, where controlling the properties of surfaces and emulsions is key.

Adsorbent Development for Environmental Remediation Applications

The functional groups on aminonaphthalenesulfonic acids make them suitable for modifying adsorbent materials used in environmental remediation. These modified adsorbents can selectively capture pollutants from water.

A notable example is the development of an aminonaphthalenesulfonic acid modified magnetic-graphene oxide (Fe₃O₄@GO@AHSA) adsorbent. researchgate.net This material was created through a covalent functionalization process and used for the removal of methylene (B1212753) blue (MB), a cationic dye, from aqueous solutions. researchgate.net The adsorbent showed high efficiency, particularly at a pH of 7 or higher. The adsorption process was found to follow the Langmuir isotherm model, with a maximum adsorption capacity of 184.25 mg of MB per gram of the adsorbent. researchgate.net The primary forces driving the adsorption were identified as hydrogen bonding and electrostatic interactions. researchgate.net The material also demonstrated good reusability, maintaining its adsorption properties after five cycles of use and regeneration. researchgate.net Such materials offer a cost-effective and efficient method for treating wastewater contaminated with dyes. researchgate.netmdpi.com

Polymerization to Form Functional Polymeric Materials from Aminonaphthalenesulfonates

The reactive amino and sulfonic acid groups on the naphthalene core enable these compounds to be used as monomers in the synthesis of functional polymers. rsc.org These polymers can be designed to have specific properties, such as thermal stability, chemical resistance, and responsiveness to stimuli, making them suitable for advanced applications. mpg.de

For instance, sulfonated polynaphthoylenebenzimidazoles (SPNBIs) have been synthesized in a one-step method using a mixture of sulfuric acid and oleum (B3057394). mdpi.com This process allows for the creation of heat-resistant polymers with functional sulfo groups. These polymers can be further modified by creating polymer salts with metals like potassium, calcium, and chromium. mdpi.com Coatings made from these polymer salts have been used on quartz crystal microbalance (QCM) sensors for the detection of drugs in water, demonstrating that the sensor's signal correlates with the polymer's composition and morphology. mdpi.com This highlights the potential for creating tailored polymeric materials from aminonaphthalenesulfonate-based structures for specific sensing applications. mdpi.comdntb.gov.ua

Environmental Research on the Fate and Transformation of Aminonaphthalenesulfonates

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Systems

Sulfonated aromatic compounds, including aminonaphthalenesulfonates, are generally considered resistant to biodegradation due to their xenobiotic nature. nih.gov The presence of the sulfonate group increases the water solubility and stability of the aromatic ring structure, making them less susceptible to microbial attack. nih.gov

Studies on the biodegradation of analogous compounds, such as aminobenzenesulfonic acids, have shown that degradation is possible under specific aerobic conditions with acclimated microbial consortia. researchgate.net The degradation of these compounds often proceeds through aerobic pathways, as anaerobic biodegradation is typically negligible. researchgate.net For some sulfonated aromatic amines, mineralization has been observed, involving the cleavage of the aromatic ring and the release of the sulfonate group as sulfate (B86663). researchgate.net

The biodegradation of aromatic amines can be initiated by enzymes such as dioxygenases, which catalyze the initial attack on the aromatic ring. However, the recalcitrant nature of many sulfonated naphthalenes suggests that these processes are slow in the environment. The complex structure of Sodium 8-aminonaphthalene-1,6-disulphonate, with two sulfonate groups and an amino group on a naphthalene (B1677914) core, likely contributes to its persistence.

Table 1: General Biodegradability of Related Sulfonated Aromatic Compounds

Compound Class Biodegradability Key Factors
Aminobenzenesulfonic acids Degradable under specific aerobic conditions Requires acclimated microbial populations
Naphthalenesulfonates Generally resistant to biodegradation Stability of the naphthalene ring
Alkylnaphthalene sulfonates Resistant to biodegradation Increased stability due to sulfonation

Abiotic Transformation Processes: Hydrolysis, Photolysis, and Chemical Degradation of Organic Contaminants

Abiotic processes can contribute to the transformation of aminonaphthalenesulfonates in the environment.

Hydrolysis: Due to the stability of the carbon-sulfur bond in the sulfonate group and the aromatic carbon-nitrogen bond, aminonaphthalenesulfonates are generally resistant to hydrolysis under typical environmental pH and temperature conditions.

Photolysis: Photodegradation is a more significant abiotic transformation pathway for naphthalenesulfonates. Direct photolysis can occur, although the rates can be slow. industrialchemicals.gov.au However, indirect photolysis, mediated by photosensitizers such as humic substances present in natural waters, can significantly enhance the degradation rate. researchgate.net Studies on 2-naphthalene sulfonate have shown that interaction with excited triplet states of sensitizers can lead to its degradation through energy or electron transfer mechanisms. mdpi.com Organotin complexes of 4-aminonaphthalene-1-sulfonic acid have been synthesized and shown to act as photostabilizers for polymers, indicating the potential for photochemical reactivity. nih.govnih.gov

Chemical Degradation: At elevated temperatures, such as those found in geothermal systems, naphthalenesulfonates can undergo thermal degradation. wgtn.ac.nz Studies on naphthalene disulfonates have shown that at temperatures above 300°C, they can break down to form naphthalene and naphthols. wgtn.ac.nz While these conditions are not typical for surface environments, they indicate the potential for degradation in specific high-temperature settings. The stability of naphthalenesulfonic acids is also influenced by intramolecular noncovalent interactions. acs.org

Environmental Monitoring and Distribution of Sulfonated Naphthalenes

The high water solubility of sulfonated naphthalenes facilitates their transport in aquatic systems, leading to their detection in various environmental compartments. nih.gov

Water: Monitoring studies in European rivers and groundwater have reported the presence of sulfonated naphthalenes at concentrations ranging from the low µg/L to the mg/L level. researchgate.net These compounds are often associated with industrial wastewater discharges from dye and textile manufacturing facilities. nih.gov The use of naphthalene sulfonates as superplasticizers in concrete can also contribute to their presence in the environment. globenewswire.comwikipedia.org

Air: While the parent compound naphthalene is volatile and can be found in the atmosphere from sources like vehicle emissions and biomass combustion, its sulfonated derivatives are non-volatile and are not expected to be present in the gas phase. industrialchemicals.gov.aunih.gov Their distribution in the environment is primarily through water.

An effective environmental monitoring program is crucial for assessing the extent of contamination and the effectiveness of control measures. eurofinsus.comrssl.comthermofisher.comyoutube.com Such programs involve the systematic collection and analysis of environmental samples to determine the concentration of specific contaminants.

Sorption and Transport Mechanisms in Different Environmental Compartments

The mobility of aminonaphthalenesulfonates in the environment is largely governed by their sorption behavior to soil and sediment.

Due to their ionic nature and high water solubility, sulfonated naphthalenes generally exhibit low sorption to soil and sediment organic matter. researchgate.net This results in high mobility in aquatic and terrestrial systems, with a potential for long-range transport in surface and groundwater.

However, the amino group in aminonaphthalenesulfonates can be protonated at environmental pH values, leading to the formation of a cationic species. This can result in sorption to negatively charged soil and sediment particles through cation exchange mechanisms. nih.gov Studies on other aromatic amines have shown that sorption can be a complex process involving both reversible physical interactions and irreversible covalent bonding. nih.gov The extent of sorption is influenced by soil properties such as organic matter content and pH. geology.czmdpi.commdpi.com The kinetics of sorption can also be slow, with equilibrium taking days to weeks to be reached for some organic pollutants. nih.gov

Table 2: Factors Influencing Sorption of Aminonaphthalenesulfonates

Environmental Factor Influence on Sorption Mechanism
Soil Organic Matter Generally low sorption due to high water solubility Hydrophobic partitioning is limited
pH Can increase sorption at lower pH Protonation of the amino group leads to cation exchange
Clay Content Can increase sorption Cation exchange with negatively charged clay surfaces

Influence of Environmental Factors on Transformation Rates and Product Formation

Several environmental factors can influence the rate and pathways of both biotic and abiotic transformation of aminonaphthalenesulfonates.

Temperature: Temperature can affect the rate of both microbial degradation and abiotic chemical reactions. For some sulfonated compounds, an increase in temperature has been shown to enhance degradation rates up to an optimal point for microbial activity. nih.govresearchgate.netresearchgate.net In the case of abiotic degradation, higher temperatures generally increase reaction rates, as observed in the thermal degradation of naphthalenesulfonates. wgtn.ac.nz However, the effect of temperature can be complex and may also influence the degradation pathway. nih.gov

pH: The pH of the environment can significantly impact the transformation of aminonaphthalenesulfonates. It can affect the activity of microbial enzymes involved in biodegradation and can influence the speciation of the compound, particularly the protonation state of the amino group. nih.gov The sorption of the compound to soil and sediment is also pH-dependent, which in turn affects its availability for degradation. nih.gov For some abiotic reactions, such as photolysis, pH can also play a role by influencing the state of photosensitizers or the stability of reactive intermediates.

Oxygen: The presence of oxygen is a critical factor for the aerobic biodegradation of many organic pollutants. As observed with related compounds, the biodegradation of aminonaphthalenesulfonates is expected to be significantly faster under aerobic conditions compared to anaerobic environments. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for Sodium 8 Aminonaphthalene 1,6 Disulphonate

Novel Synthetic Methodologies and Sustainable Production Routes for Naphthalenesulfonates

The synthesis of naphthalenesulfonates, including amino-substituted variants, has traditionally relied on methods such as the sulfonation of naphthalene (B1677914) with agents like concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization. frontiersin.orgresearchgate.net Future research is increasingly directed towards greener and more efficient synthetic strategies.

Key areas for future investigation include:

Catalytic Systems: Development of novel catalysts to improve the regioselectivity of sulfonation and amination reactions, reducing the formation of unwanted isomers and byproducts.

Alternative Sulfonating Agents: Investigating less corrosive and hazardous sulfonating agents, such as sulfur trioxide (SO3) gas complexes, to minimize waste and improve safety. google.com

Process Intensification: Techniques like incremental alternating additions of sulfonating agents and alkylating alcohols have shown promise in improving yields and product quality for related compounds. google.com

Sustainable Feedstocks: A major long-term goal is the transition from petroleum-based naphthalene to renewable feedstocks derived from biomass. researchgate.nethudsonalpha.org Research into converting perennial grasses and other plant materials into aromatic platform chemicals could provide a sustainable source for naphthalene derivatives. hudsonalpha.org

Table 1: Comparison of Synthetic Approaches for Naphthalenesulfonates

Feature Traditional Methods Future Directions
Reagents Concentrated H₂SO₄, Oleum (B3057394), Chlorosulfonic Acid frontiersin.orggoogle.com Novel solid-acid catalysts, SO₃ gas complexes, Biocatalysts google.com
Solvents Often requires organic solvents like carbon tetrachloride frontiersin.org Solvent-free conditions, ionic liquids, green solvents
Sustainability High energy consumption, corrosive reagents, waste generation Use of renewable feedstocks, improved atom economy, biodegradable products researchgate.nethudsonalpha.org
Control Temperature-dependent product distribution (e.g., α vs. β isomers) researchgate.net High regioselectivity through catalyst design, process intensification google.com

Advanced Mechanistic Elucidation of Complex Reaction Systems Involving Aminonaphthalenesulfonates

A profound understanding of reaction mechanisms is critical for optimizing synthetic processes and predicting product formation. The reactions involving aminonaphthalenesulfonates are governed by fundamental principles of organic chemistry, including substitution, addition, and elimination reactions. youtube.com

Future research should focus on:

In-situ Monitoring: Employing real-time analytical techniques (e.g., process IR, Raman spectroscopy) to monitor reaction intermediates and kinetics, providing a dynamic view of the sulfonation and amination processes.

Isotopic Labeling Studies: Using isotopes of hydrogen, carbon, or sulfur to trace the pathways of atoms throughout the reaction, confirming mechanistic proposals for rearrangements and substitutions.

Computational Chemistry: Applying quantum mechanical calculations to model transition states and reaction energy profiles, offering insights into the favorability of different mechanistic pathways (acid-catalyzed vs. base-catalyzed). youtube.com This can help explain, for example, why sulfonation at lower temperatures may favor the formation of α-naphthalene sulfonic acid. researchgate.net

Integration of Multi-Modal Spectroscopic and Imaging Techniques for Enhanced Characterization

Comprehensive characterization is essential for quality control and for linking the structure of a compound to its function. While standard techniques like Infrared (IR) spectroscopy are used to confirm the presence of functional groups, future research will benefit from a more integrated, multi-modal approach. researchgate.net

Advanced characterization avenues include:

High-Resolution Mass Spectrometry (HRMS): To identify and quantify reaction products, byproducts, and trace impurities with high precision.

Multi-nuclear NMR Spectroscopy: Utilizing ¹H, ¹³C, and even ³³S NMR to provide detailed structural information about the molecule and its isomeric purity.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data to determine the precise three-dimensional atomic arrangement, which is crucial for understanding intermolecular interactions and solid-state properties. acs.org

Synchronous Excitation Fluorimetry: This sensitive technique has been used to determine environmental concentrations of sulfonated naphthalenes and could be adapted for process monitoring and quality control. ethz.ch

Table 2: Advanced Characterization Techniques for Naphthalenesulfonates

Technique Information Provided Research Application
X-ray Diffraction Precise 3D molecular structure, bond lengths, and angles. acs.org Validating computational models; understanding crystal packing.
DFT Calculations Electronic properties (HOMO/LUMO), charge distribution. acs.org Predicting reactivity and spectroscopic behavior.
Synchronous Fluorimetry Highly sensitive quantification in complex mixtures. ethz.ch Environmental monitoring; trace impurity analysis.
In-situ Spectroscopy (IR/Raman) Real-time monitoring of reactant consumption and product formation. Optimizing reaction conditions and understanding kinetics.

Development of Predictive Computational Models for Structure-Activity Relationships of Substituted Naphthalenes

Computational modeling is a powerful tool for accelerating the discovery of new materials by predicting their properties before synthesis. Quantitative Structure-Activity Relationship (QSAR) models are central to this effort, establishing a mathematical link between chemical structure and a specific activity or property. mdpi.com

Future research in this area will likely involve:

Machine Learning and AI: Utilizing deep learning algorithms, such as Convolutional Neural Networks (CNNs), to analyze large datasets and identify complex, non-linear structure-property relationships that are not apparent from simple models. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the behavior of naphthalenesulfonate derivatives in different environments (e.g., in solution, at an interface, or interacting with a biological target) to predict their performance as surfactants, dispersants, or bioactive agents.

Targeted Molecular Design: Using computational models to design novel substituted naphthalenes with optimized properties. For example, modeling has been used to design naphthalene diimide derivatives as potential anticancer agents by predicting their binding to DNA G-quadruplex structures. nih.govacs.org

Exploration of New Applications in Emerging Fields (e.g., energy storage, biomaterials, sensing)

While aminonaphthalenesulfonic acids are traditionally used as dye intermediates, their unique chemical structures open doors to a variety of high-tech applications.

Energy Storage: The natural abundance of sodium makes sodium-ion batteries (SIBs) an attractive alternative to lithium-ion technology. mdpi.com The development of novel organic electrode materials is a key research area. The aromatic and sulfonated structure of compounds like Sodium 8-aminonaphthalene-1,6-disulphonate makes them interesting candidates for future exploration as stable, high-capacity anode or cathode materials, or as functional additives in electrolytes. mdpi.com

Biomaterials and Biomedical Applications: Naphthalene-based structures have shown significant biological activity. For instance, naphthalene diimides are being heavily investigated for their ability to bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer, making them promising anticancer drug candidates. acs.orgnih.gov The amino and sulfonate groups on the naphthalene core could be functionalized to create new probes or targeted therapeutic agents.

Sensing: The inherent fluorescence of the naphthalene ring system is a key feature for developing chemical sensors. These compounds could be engineered to change their fluorescence properties (intensity, wavelength) upon binding to specific ions or molecules. There is a growing field of energy-storage-device-integrated sensing systems, where a material can simultaneously function as part of a sensor and a power source, such as a supercapacitor, representing a novel direction for functional materials. nih.gov

Comprehensive Environmental Impact Assessment and Remediation Strategies for Sulfonated Naphthalenes

The utility of sulfonated naphthalenes is tempered by their environmental persistence. Due to their high water solubility and resistance to degradation, they are considered ubiquitous water pollutants originating from the textile and construction industries. ethz.chnih.gov

Critical future research directions include:

Advanced Oxidation Processes (AOPs): Investigating methods like ozonation, Fenton reactions, or photocatalysis to break down the stable aromatic ring structure of these pollutants into less harmful substances.

Bioremediation and Phytoremediation: Identifying or engineering microorganisms capable of metabolizing sulfonated naphthalenes is a key goal. nih.gov Research has shown that while some components are refractory, others can be biodegraded over time, and that combined remediation with plants and bacteria can enhance the removal of related naphthalene compounds from soil. ethz.chmdpi.com

Ecotoxicity Studies: Conducting thorough studies on the long-term effects of chronic, low-level exposure of these compounds on various aquatic organisms to establish safe environmental limits. nih.gov While acute toxicity may be low, the potential for bioaccumulation and sublethal effects requires further investigation. nih.govnih.gov

Table 3: Environmental Research Focus for Sulfonated Naphthalenes

Area of Research Key Findings and Future Goals
Environmental Fate Sulfonated naphthalenes are water soluble, persistent, and found in rivers and groundwater. ethz.chresearchgate.net Future work must focus on tracking their transformation products.
Toxicity Generally low acute toxicity, but concerns exist over bioaccumulation and potential for DNA damage with chronic exposure. nih.govnih.gov Long-term ecotoxicity studies are needed.
Biodegradation Resistant to degradation due to the sulfonate group; some monomers can be degraded by adapted microbes, but oligomers are often refractory. ethz.ch Research into specialized microbial consortia is crucial.
Remediation Technology Phytoremediation with plant-bacterial systems shows promise for related PAHs. mdpi.com Advanced Oxidation Processes (AOPs) are a key avenue for complete mineralization.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium 8-aminonaphthalene-1,6-disulphonate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of 8-aminonaphthalene using concentrated sulfuric acid under controlled temperature (80–100°C), followed by neutralization with sodium hydroxide to isolate the disodium salt. Purification is achieved via recrystallization from aqueous ethanol. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm sulfonation positions and absence of side products (e.g., trisulphonate derivatives) .

Q. Which analytical techniques are most effective for characterizing this compound in aqueous solutions?

  • Methodological Answer : UV-Vis spectroscopy (absorption maxima ~320 nm) and fluorescence spectroscopy (excitation/emission at 365/430 nm) are standard for quantifying the compound. For structural confirmation, electrospray ionization mass spectrometry (ESI-MS) in negative ion mode detects the molecular ion peak [M−2Na]²⁻ at m/z 219.4. Ion-pair chromatography with a C18 column and 10 mM tetrabutylammonium bromide mobile phase resolves disulphonate isomers .

Q. How is this compound utilized in carbohydrate analysis, and what protocols ensure reproducibility?

  • Methodological Answer : this compound (often abbreviated as ANDSA) is a fluorogenic tag for reducing sugars. A standard protocol involves:

  • Step 1 : Derivatize glycans with ANDSA (200 mM in 15% acetic acid) and sodium cyanoborohydride (1 M in DMSO) at 37°C for 16 hours.
  • Step 2 : Resuspend labeled glycans in Tris-glycerol buffer (pH 6.8) for electrophoresis.
  • Step 3 : Separate using polyacrylamide gel electrophoresis (PAGE) and visualize with a CCD imaging system. Reproducibility requires strict control of reaction pH (<3.0) and anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address inconsistencies in fluorescence intensity when using ANDSA for glycan quantification?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., incomplete reduction or labeling of branched glycans). Mitigation strategies include:

  • Optimizing molar ratios of ANDSA to reducing sugar (≥10:1).
  • Pre-treating samples with PNGase F to remove interfering protein-glycan interactions.
  • Validating results with orthogonal methods like MALDI-TOF MS. Contradictory data in literature (e.g., lower sensitivity in branched glycans) may reflect differences in electrophoresis buffer systems (Tris-glycine vs. Tris-borate) .

Q. What experimental design considerations are critical for comparative studies of sulfonated naphthalene derivatives?

  • Methodological Answer : When comparing ANDSA with analogs (e.g., 8-aminonaphthalene-1,3,6-trisulphonate), focus on:

  • Sulfonation Position : Use X-ray crystallography or DFT calculations to correlate sulfonate group orientation with fluorescence quantum yield.
  • Solvent Effects : Test polarity-dependent emission shifts in DMSO vs. aqueous buffers.
  • Biological Compatibility : Assess interference with enzymatic assays (e.g., glycosyltransferase activity) using negative controls. Reference spectral libraries (e.g., CAS 117-42-0 for trisulphonate derivatives) to avoid misidentification .

Q. How can researchers resolve low labeling efficiency in ANDSA-based glycan profiling?

  • Methodological Answer : Low efficiency (<70%) may result from:

  • Incomplete Reductive Amination : Increase sodium cyanoborohydride concentration or extend reaction time to 24 hours.
  • Quenching by Salts : Dialyze samples against ammonium acetate buffer pre-labeling.
  • Photobleaching : Minimize light exposure during electrophoresis using amber tubes. Validate improvements via spike-in recovery experiments with known glycan standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.